Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
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Overview
Description
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is an organic compound with the molecular formula C10H9N3O3S2. It is known for its unique chemical structure, which includes a nitrophenoxy group, a cyanocarbonimidodithioate group, and a methyl group. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate typically involves the reaction of 3-nitrophenol with methyl cyanocarbonimidodithioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The cyanocarbonimidodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the cyanocarbonimidodithioate group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the cyanocarbonimidodithioate group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate
- Methyl [(2-nitrophenoxy)methyl]cyanocarbonimidodithioate
- Ethyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Uniqueness
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[methylsulfanyl-[(3-nitrophenoxy)methylsulfanyl]methylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c1-17-10(12-6-11)18-7-16-9-4-2-3-8(5-9)13(14)15/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFASDFIBSKFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SCOC1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375629 |
Source
|
Record name | Methyl (3-nitrophenoxy)methyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120958-23-8 |
Source
|
Record name | Carbonimidodithioic acid, cyano-, methyl (3-nitrophenoxy)methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120958-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3-nitrophenoxy)methyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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